molecular formula C10H11NO4S B14334915 N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide CAS No. 98517-69-2

N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide

Cat. No.: B14334915
CAS No.: 98517-69-2
M. Wt: 241.27 g/mol
InChI Key: DQVFGXYJEZVFDX-UHFFFAOYSA-N
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Description

N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide is an organic compound that features a benzamide core with an ethenyl group, a hydroxy group, and a methanesulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxy-5-(methanesulfonyl)benzoic acid.

    Amidation: The carboxylic acid group of the starting material is converted to an amide using an appropriate amine, such as ethenylamine, under dehydrating conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride, and a base such as triethylamine to neutralize the generated acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: N-Ethenyl-2-oxo-5-(methanesulfonyl)benzamide.

    Reduction: N-Ethyl-2-hydroxy-5-(methanesulfonyl)benzamide.

    Substitution: N-Ethenyl-2-hydroxy-5-(substituted)benzamide.

Scientific Research Applications

N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-Ethenyl-2-hydroxy-5-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of a methanesulfonyl group.

    N-Ethenyl-2-hydroxy-5-(ethylsulfonyl)benzamide: Similar structure but with an ethylsulfonyl group instead of a methanesulfonyl group.

Uniqueness

N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide is unique due to the presence of the methanesulfonyl group, which imparts specific chemical reactivity and biological activity. The combination of the ethenyl, hydroxy, and methanesulfonyl groups makes this compound versatile for various applications in research and industry.

Properties

98517-69-2

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

N-ethenyl-2-hydroxy-5-methylsulfonylbenzamide

InChI

InChI=1S/C10H11NO4S/c1-3-11-10(13)8-6-7(16(2,14)15)4-5-9(8)12/h3-6,12H,1H2,2H3,(H,11,13)

InChI Key

DQVFGXYJEZVFDX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)C(=O)NC=C

Origin of Product

United States

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